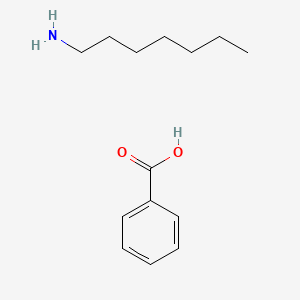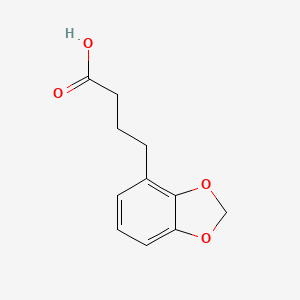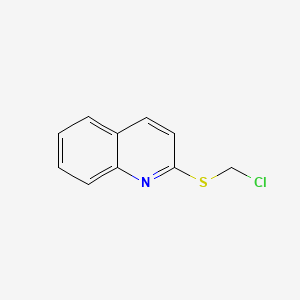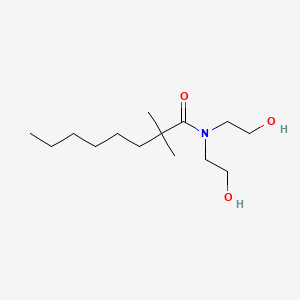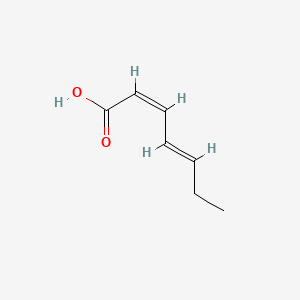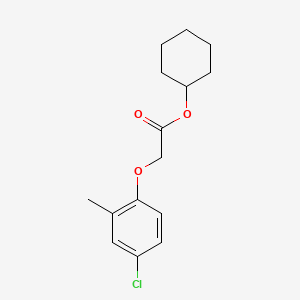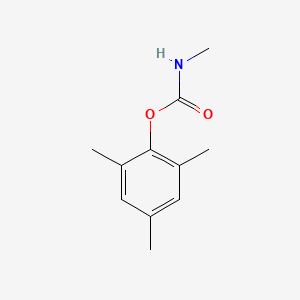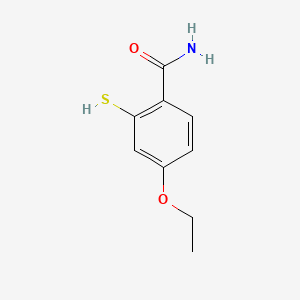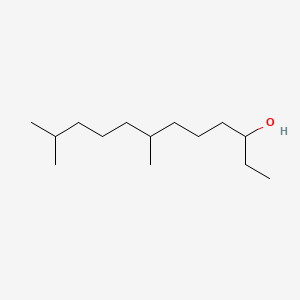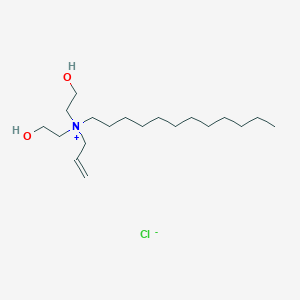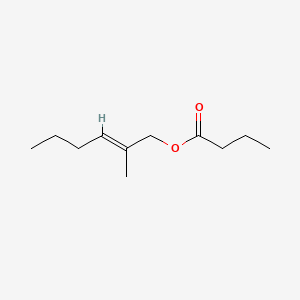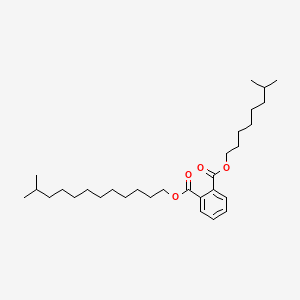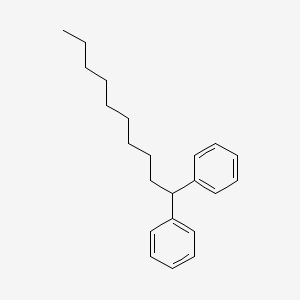
Diphenyldecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Diphenyldecane can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with decane derivatives. This reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing by-products.
化学反応の分析
Types of Reactions: Diphenyldecane undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of this compound can be achieved using catalysts like palladium on carbon (Pd/C) under hydrogen gas to produce saturated hydrocarbons.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Palladium on carbon catalyst under hydrogen gas.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated aromatic compounds.
科学的研究の応用
Diphenyldecane has several applications in scientific research, including:
Chemistry: Used as a model compound in studies of hydrocarbon behavior and reactivity.
Biology: Investigated for its potential interactions with biological membranes due to its hydrophobic nature.
Medicine: Explored for its potential use in drug delivery systems, leveraging its ability to interact with lipid bilayers.
Industry: Utilized in the synthesis of specialty chemicals and as a precursor for more complex organic compounds.
作用機序
The mechanism by which diphenyldecane exerts its effects is primarily through hydrophobic interactions. Its long hydrocarbon chain allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This property makes it a candidate for studies involving membrane dynamics and drug delivery.
類似化合物との比較
Diphenylmethane: Similar structure but with a shorter hydrocarbon chain.
Diphenylpropane: Contains a three-carbon chain between the phenyl groups.
Diphenylbutane: Contains a four-carbon chain between the phenyl groups.
Uniqueness: Diphenyldecane’s longer hydrocarbon chain compared to similar compounds like diphenylmethane or diphenylpropane provides it with unique properties, such as increased hydrophobicity and potential for more extensive interactions with lipid membranes. This makes it particularly useful in applications requiring strong hydrophobic interactions.
特性
CAS番号 |
97392-72-8 |
|---|---|
分子式 |
C22H30 |
分子量 |
294.5 g/mol |
IUPAC名 |
1-phenyldecylbenzene |
InChI |
InChI=1S/C22H30/c1-2-3-4-5-6-7-14-19-22(20-15-10-8-11-16-20)21-17-12-9-13-18-21/h8-13,15-18,22H,2-7,14,19H2,1H3 |
InChIキー |
HSTCJLDQVIIDKF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC(C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


